molecular formula C11H15NO B1182652 2-Isopropyl-5-methylphenylformamide

2-Isopropyl-5-methylphenylformamide

Cat. No.: B1182652
M. Wt: 177.247
InChI Key: ZTMBZGORWPCECJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-5-methylphenylformamide is an aromatic formamide derivative characterized by a phenyl ring substituted with an isopropyl group at the 2-position and a methyl group at the 5-position, linked to a formamide functional group (-NHCHO). Formamides are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity and ability to participate in hydrogen bonding. The isopropyl and methyl substituents likely enhance steric bulk and influence solubility, stability, and biological activity compared to simpler phenylformamides .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.247

IUPAC Name

N-(5-methyl-2-propan-2-ylphenyl)formamide

InChI

InChI=1S/C11H15NO/c1-8(2)10-5-4-9(3)6-11(10)12-7-13/h4-8H,1-3H3,(H,12,13)

InChI Key

ZTMBZGORWPCECJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(C)C)NC=O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Purity Comparison

Compound Substituents/Modifications Key Impurities Total Impurity Limit
2-Isopropyl-5-methylphenylformamide 2-isopropyl, 5-methyl Not specified (inferred ≤0.5%) Likely ≤0.5%*
N-[5-[(1RS)-2-(4-methoxyphenyl)...] Hydroxyl, methoxyphenyl-ethylamino Monobenzyl analogue (2.2%) 0.5%
CAS 1022759-79-0 Chlorophenyl, isoxazole, isopropylphenyl Not specified Industry-standard†

*Inferred from ’s general impurity thresholds for formamides .
†Typical pharmaceutical-grade specifications require total impurities <1.0% .

Physicochemical and Functional Properties

  • Solubility: While direct solubility data for 2-isopropyl-5-methylphenylformamide is unavailable, analogs in (e.g., aniline derivatives) show solubility in polar aprotic solvents (methanol, isopropanol). The isopropyl and methyl groups may reduce water solubility compared to hydroxylated or charged formamides .
  • Applications : Formamides with aromatic and alkyl substituents are frequently employed as intermediates in drug discovery (e.g., kinase inhibitors) or agrochemicals. The chlorophenyl-isoxazole variant () exemplifies bioactivity in targeted therapies, suggesting that 2-isopropyl-5-methylphenylformamide could serve similar roles pending functionalization .

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